molecular formula C22H33Cl2N5O3 B13491176 (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride

Katalognummer: B13491176
Molekulargewicht: 486.4 g/mol
InChI-Schlüssel: PMYVRJTYQPUJGC-FKENPLKCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Introduction to Targeted Protein Degradation Therapeutics

Evolution of Proteolysis-Targeting Chimeras in Chemical Biology

The conceptual foundation of PROTACs originated in 2001 with the development of peptide-based bifunctional molecules that recruited methionine aminopeptidase-2 (MetAP-2) to the SCF^βTRCP^ E3 ligase. These early constructs demonstrated proof-of-concept but faced limitations in cell permeability and potency, requiring micromolar concentrations for efficacy. A pivotal advancement occurred in 2008 with the first all-small-molecule PROTAC, which utilized nutlin-3a to recruit MDM2 and a flutamide derivative to target the androgen receptor (AR). This breakthrough validated PROTACs as cell-permeable tools capable of inducing ubiquitination at nanomolar concentrations.

Subsequent innovations focused on expanding the repertoire of E3 ligase ligands. The discovery of VHL inhibitors, such as VH032, enabled high-affinity recruitment of the CRL2^VHL^ complex, while cereblon (CRBN) ligands like pomalidomide broadened applicability to diverse targets. Structural optimization of these ligands emphasized fluorine incorporation and exit vector engineering to balance ternary complex stability and proteasomal trafficking. For example, fluorinated VHL analogs improved binding affinity by 10-fold through hydrophobic interactions with Tyr98 and His110 residues.

The evolution of PROTACs has been marked by three generations:

  • Peptide-based degraders (2001–2008): Relied on phosphopeptides for E3 ligase recruitment but suffered from poor pharmacokinetics.
  • First-generation small-molecule PROTACs (2008–2015): Utilized nutlin-3a and methyl bestatin to target MDM2 and cIAP1, respectively, achieving <10 μM potency.
  • Second-generation degraders (2015–present): Leverage VHL, CRBN, or IAP ligands with optimized linkers, enabling sub-100 nM degradation across kinases, nuclear receptors, and epigenetic regulators.

Structural Determinants of (2S,4R)-1-[(2S)-2-Amino-3,3-Dimethylbutanoyl]-4-Hydroxy-N-{[4-(2-Methyl-1H-Imidazol-1-yl)Phenyl]Methyl}Pyrrolidine-2-Carboxamide as a PROTAC Scaffold

The stereochemistry and functional group arrangement of this compound are critical to its PROTAC functionality:

Pyrrolidine Core

The (2S,4R)-configured pyrrolidine scaffold serves as the VHL-binding domain, mimicking the hydroxyproline residue in hypoxia-inducible factor 1α (HIF-1α). Key interactions include:

  • 4-Hydroxy group : Forms hydrogen bonds with Ser111 and His115 of VHL.
  • Carboxamide moiety : Engages Asn43 via a water-mediated hydrogen bond network.
  • 2-Amino-3,3-dimethylbutanoyl side chain : Enhances hydrophobic packing with Leu118 and Phe91, increasing binding affinity by 3-fold compared to non-methylated analogs.
Target-Binding Module

The 4-(2-methyl-1H-imidazol-1-yl)benzyl group confers selectivity for kinase targets, leveraging:

  • Imidazole ring : Coordinates with catalytic lysine residues in ATP-binding pockets, as observed in BRAF V600E and EGFR mutants.
  • Methyl substituent : Reduces metabolic oxidation at the imidazole C4 position, improving plasma stability by >50% in in vitro assays.
Linker and Salt Form
  • Dihydrochloride counterion : Enhances aqueous solubility (log P = −1.2) compared to freebase formulations (log P = 0.8).
  • Phenylmethylene linker : Optimizes distance between E3 ligase and target protein (15–20 Å), facilitating cooperative ubiquitination.

Table 1: Structural Features and Functional Impacts

Feature Role in PROTAC Activity Key Interactions
(2S,4R)-pyrrolidine VHL recruitment Ser111, His115, Asn43 (VHL)
2-Methylimidazole Target binding Catalytic lysine (kinase targets)
Dihydrochloride salt Solubility enhancement Ionic interactions in aqueous media

Eigenschaften

Molekularformel

C22H33Cl2N5O3

Molekulargewicht

486.4 g/mol

IUPAC-Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C22H31N5O3.2ClH/c1-14-24-9-10-26(14)16-7-5-15(6-8-16)12-25-20(29)18-11-17(28)13-27(18)21(30)19(23)22(2,3)4;;/h5-10,17-19,28H,11-13,23H2,1-4H3,(H,25,29);2*1H/t17-,18+,19-;;/m1../s1

InChI-Schlüssel

PMYVRJTYQPUJGC-FKENPLKCSA-N

Isomerische SMILES

CC1=NC=CN1C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl.Cl

Kanonische SMILES

CC1=NC=CN1C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and Key Intermediates

  • (2S)-2-amino-3,3-dimethylbutanoic acid (tert-leucine) or its activated derivatives.
  • 4-hydroxy-L-proline or protected derivatives for the pyrrolidine core.
  • 4-(2-methyl-1H-imidazol-1-yl)benzylamine as the amine component for the benzyl substituent.
  • Coupling reagents such as carbodiimides or uronium salts for amide bond formation.
  • Acid sources for salt formation (hydrogen chloride in 1,4-dioxane).

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Amide bond formation Carbodiimide or uronium salt, base (e.g., DIPEA) 0–25 °C 2–4 hours 85–95 Maintain anhydrous conditions
Benzylamine coupling Similar coupling reagents 0–25 °C 3–6 hours 80–90 Use of excess amine may improve yield
Deprotection Acidic or basic conditions depending on protecting groups RT 1–3 hours >90 Avoid racemization
Salt formation Hydrogen chloride in 1,4-dioxane 20 °C 3 hours 99+ High purity dihydrochloride salt

Note: DIPEA = N,N-Diisopropylethylamine (used here as a base in coupling reactions)

Analytical Characterization

  • High-performance liquid chromatography (HPLC) is used to monitor purity.
  • Nuclear magnetic resonance (NMR) spectroscopy confirms structure and stereochemistry.
  • Mass spectrometry (MS) verifies molecular weight.
  • Elemental analysis confirms salt formation.

Summary Table of Preparation Method

Aspect Details
Core building blocks (2S)-2-amino-3,3-dimethylbutanoic acid, 4-hydroxy-L-proline derivatives, benzylamine
Key reactions Peptide bond formation, amide coupling, protection/deprotection, salt formation
Critical conditions Mild temperatures (0–25 °C), anhydrous solvents, controlled pH during deprotection
Yield range 80–99% per step
Final product form Dihydrochloride salt
Characterization methods HPLC, NMR, MS, elemental analysis

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution at the amino group can result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Key structural variations among related compounds include modifications to the aromatic substituent, stereochemistry, and functional groups. Below is a comparative analysis:

Compound Name / ID Key Structural Features Molecular Weight Key Properties References
Target Compound (Dihydrochloride) 4-(2-methyl-1H-imidazol-1-yl)benzyl; dihydrochloride salt ~483.02 (estimated) Enhanced solubility due to HCl salt; potential for imidazole-mediated target binding
(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (CAS: 1448297-52-6) 4-(4-methylthiazol-5-yl)benzyl substituent 430.56 PROTAC-based VHL ligand; IC50 = 1.11 μM for BCR-ABL1 degradation
(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride (CAS: 2244684-41-9) 2-hydroxy-4-(4-methylthiazol-5-yl)benzyl group 483.02 Improved solubility via hydroxyl group; thiazole for hydrophobic interactions
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide hydrochloride (CAS: 2703749-09-9) 4-(furan-2-yl)phenyl substituent 435.9 Furan ring for π-π stacking; lower molecular weight

Key Observations:

  • Aromatic Substituent Differences : Replacement of imidazole (target compound) with thiazole (CAS: 1448297-52-6) or furan (CAS: 2703749-09-9) alters binding specificity. Imidazole’s nitrogen atoms may enhance hydrogen bonding compared to thiazole’s sulfur or furan’s oxygen .
  • Salt Form : Dihydrochloride salts (target compound) improve solubility over free bases, critical for in vivo bioavailability .

Pharmacological and Functional Comparisons

  • PROTAC Activity : The thiazole-containing analog (CAS: 1448297-52-6) is a VHL-recruiting PROTAC with demonstrated activity against BCR-ABL1 (IC50 = 1.11 μM). The target compound’s imidazole group could modulate E3 ligase recruitment efficiency .
  • Selectivity : Thiazole and imidazole derivatives may exhibit divergent off-target effects due to interactions with cytochrome P450 enzymes or kinases .
  • Metabolic Stability : Imidazole rings are prone to oxidative metabolism, whereas thiazoles and furans may offer improved stability .

Biologische Aktivität

The compound (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride , commonly referred to as a PROTAC (Proteolysis Targeting Chimera), has garnered attention in the field of drug discovery due to its unique mechanism of action. This article explores its biological activity, including its mechanisms, potential applications, and relevant case studies.

  • Molecular Formula : C22H30N4O3S
  • Molecular Weight : 430.56 g/mol
  • CAS Number : 1448297-52-6
  • Structure : The compound consists of a pyrrolidine core with various functional groups that enhance its binding affinity to target proteins and E3 ligases.

PROTACs function through a novel mechanism distinct from traditional inhibitors. They facilitate the ubiquitination and subsequent degradation of target proteins via the ubiquitin-proteasome system. This process involves:

  • Binding to the Target Protein : The PROTAC binds to a specific protein of interest (POI) through one of its ligands.
  • Recruitment of E3 Ligase : The other ligand in the PROTAC structure binds to an E3 ubiquitin ligase, forming a ternary complex.
  • Ubiquitination : The E3 ligase catalyzes the transfer of ubiquitin molecules to the POI.
  • Degradation : The ubiquitinated protein is recognized and degraded by the proteasome, effectively reducing its cellular levels.

This catalytic mechanism allows PROTACs to induce target protein degradation without requiring continuous binding, making them potentially more effective than traditional inhibitors.

Anticancer Potential

Recent studies indicate that this compound exhibits significant anticancer properties by targeting specific oncogenic proteins for degradation. For instance:

  • Inhibition of Oncogenic Pathways : By degrading proteins involved in cell proliferation and survival, such as SMARCA2 and EZH2, this PROTAC can effectively suppress tumor growth in various cancer models .

Case Studies

  • Study on SMARCA2 Degradation :
    • A study demonstrated that the compound effectively degraded SMARCA2 in cancer cell lines, leading to reduced cell viability and increased apoptosis . The study utilized time-resolved fluorescence resonance energy transfer (TR-FRET) assays to confirm the formation of the ternary complex necessary for degradation.
    CompoundTarget ProteinMechanismResult
    PROTACSMARCA2UbiquitinationReduced cell viability
  • Efficacy in Hematological Malignancies :
    • Another investigation showed that this PROTAC could degrade specific proteins implicated in hematological cancers, leading to promising results in preclinical models . The study highlighted the compound's ability to selectively target and degrade proteins critical for cancer cell survival.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary data suggest:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within hours.
  • Distribution : Extensive distribution across tissues, with notable accumulation in tumor sites.
  • Metabolism : Primarily metabolized by liver enzymes, with metabolites being less active than the parent compound.
  • Excretion : Renal excretion as both unchanged drug and metabolites.

Q & A

Q. What are the recommended methods for synthesizing this compound while preserving stereochemical integrity?

The synthesis typically involves multi-step strategies to maintain stereochemistry, such as:

  • Chiral auxiliary-assisted coupling : The (2S)-2-amino-3,3-dimethylbutanoyl moiety is introduced via coupling reactions under mild acidic conditions to avoid racemization .
  • Hydroxy group protection : The 4-hydroxypyrrolidine group is protected using tert-butyldimethylsilyl (TBS) ethers during synthesis to prevent unwanted side reactions .
  • Final deprotection and salt formation : Hydrochloric acid is used for deprotection and dihydrochloride salt formation, ensuring high purity (>98% by HPLC) .

Q. How can researchers validate the compound’s structural and stereochemical purity?

Use orthogonal analytical techniques:

  • NMR spectroscopy : Confirm stereochemistry via coupling constants (e.g., 3JHH^3J_{HH} for pyrrolidine ring conformation) and NOE experiments .
  • Mass spectrometry (HRMS) : Verify molecular weight (C23_{23}H33_{33}Cl2_{2}N5_{5}O4_{4}, calculated 522.19 g/mol) .
  • Chiral HPLC : Resolve enantiomers using a Chiralpak® AD-H column with hexane/isopropanol gradients .

Q. What in vitro assays are suitable for probing its biological activity?

  • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes (e.g., proteases) using fluorogenic substrates .
  • Cellular uptake studies : Employ fluorescently tagged analogs to track intracellular localization via confocal microscopy .
  • Binding affinity assays : Use surface plasmon resonance (SPR) to quantify interactions with biological targets (e.g., receptors) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from assay conditions or impurities. Mitigation strategies include:

  • Orthogonal validation : Replicate results using independent methods (e.g., SPR + isothermal titration calorimetry) .
  • Impurity profiling : Identify byproducts via LC-MS and assess their activity .
  • Structural dynamics analysis : Use molecular dynamics simulations to study conformational impacts on activity .

Q. What experimental approaches are effective for identifying the compound’s primary biological targets?

  • Chemoproteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by streptavidin pull-down and LC-MS/MS .
  • X-ray crystallography : Co-crystallize the compound with suspected targets (e.g., enzymes) to resolve binding modes .
  • CRISPR-Cas9 screening : Perform genome-wide knockouts to identify genes modulating the compound’s activity .

Q. How does stereochemistry influence its pharmacological profile?

  • Comparative enantiomer studies : Synthesize (2S,4R) and (2R,4S) enantiomers and compare their:
    • Binding kinetics : konk_{on}/koffk_{off} ratios via SPR .
    • Metabolic stability : Half-life in liver microsomes (human vs. rodent) .
    • In vivo efficacy : Dose-response curves in disease models (e.g., xenografts) .

Q. What strategies optimize stability under physiological conditions?

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
  • Lyophilization : Improve shelf life by formulating as a lyophilized powder stored at -20°C .
  • Prodrug design : Mask the hydroxyl group with ester prodrugs to enhance plasma stability .

Q. How can in vivo pharmacokinetic (PK) parameters be accurately determined?

  • Radiolabeled tracer studies : Synthesize a 14^{14}C-labeled analog for quantitative tissue distribution analysis .
  • Microsampling LC-MS/MS : Collect serial blood samples (10 μL) from rodents to measure plasma concentrations .
  • Bile duct cannulation : Assess hepatic clearance and biliary excretion .

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